![molecular formula C17H26N4O7S2 B12634294 2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾール-8-カルボヒドラジドジメタンスルホネートは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ピラジノ[3,2,1-jk]カルバゾールコアを含む独自の構造を特徴とし、化学、生物学、医学の研究者にとって関心の対象となっています。
準備方法
合成ルートと反応条件
2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾール-8-カルボヒドラジドジメタンスルホネートの合成は、一般的に、単純な有機分子から出発して複数のステップを含みます。一般的なアプローチの1つは、適切な前駆体の環化を制御された条件下で行うことです。 例えば、合成は、1-フルオロ-2-ニトロベンゼンとS-アミノ酸との反応から始まり、その後、一連の環化反応が行われる場合があります 。反応条件には、目的の生成物の形成を促進するために、特定の触媒と溶媒を使用することが含まれます。
工業生産方法
この化合物の工業生産は、おそらく、実験室の合成方法のスケールアップを伴うでしょう。これには、収率と純度を高くするために、反応条件を最適化することが含まれます。連続フローリアクターと自動合成プラットフォームを使用すると、生産プロセスの効率と再現性を向上させることができます。
化学反応の分析
反応の種類
2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾール-8-カルボヒドラジドジメタンスルホネートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を含み、多くの場合、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用します。
還元: この反応は、水素の付加または酸素の除去を含み、通常、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。
置換: この反応は、ハロゲンまたは求核剤などの試薬を使用して、ある官能基を別の官能基と置き換えることを含みます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬は次のとおりです。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: ハロゲン、アミン。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりケトンまたはアルデヒドが生成される場合があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究の応用
2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾール-8-カルボヒドラジドジメタンスルホネートは、以下を含むいくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について調査されています。
医学: 特に神経疾患の治療における潜在的な治療効果について研究されています。
産業: 新しい材料や化学プロセスの開発に使用されます。
科学的研究の応用
2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾール-8-カルボヒドラジドジメタンスルホネートの作用機序は、特定の分子標的および経路との相互作用を含みます。例えば、特定の酵素または受容体を阻害することによって作用し、細胞プロセスを変化させる可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- 8-メチル-2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾール塩酸塩
- 8-メチル-2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾールメタンスルホネート
独自性
2,3,3a,4,5,6-ヘキサヒドロ-1H-ピラジノ[3,2,1-jk]カルバゾール-8-カルボヒドラジドジメタンスルホネートは、独自の官能基と構造的配置によりユニークです。これにより、独自の化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
- 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
- 8-Methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole methanesulfonate
Uniqueness
2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
特性
分子式 |
C17H26N4O7S2 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene-12-carbohydrazide;methanesulfonic acid |
InChI |
InChI=1S/C15H18N4O.2CH4O3S/c16-18-15(20)9-4-5-13-11(8-9)10-2-1-3-12-14(10)19(13)7-6-17-12;2*1-5(2,3)4/h4-5,8,12,17H,1-3,6-7,16H2,(H,18,20);2*1H3,(H,2,3,4) |
InChIキー |
UEJZJBRXOJERLU-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CC2C3=C(C1)C4=C(N3CCN2)C=CC(=C4)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
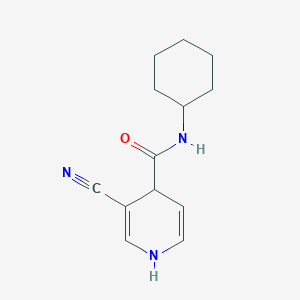
![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)

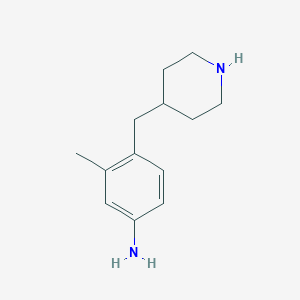
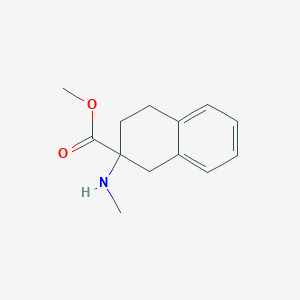


![(3,5-Bis{[3,5-bis(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B12634267.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
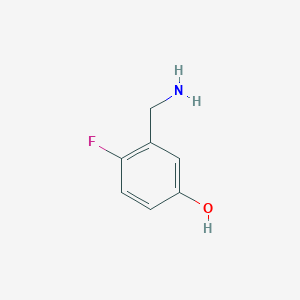
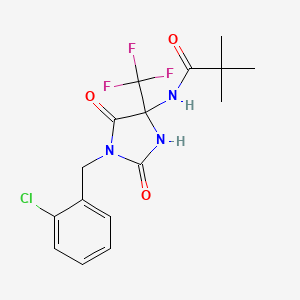

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
